molecular formula C13H19NO3 B12990013 Propyl 3-amino-4-propoxybenzoate

Propyl 3-amino-4-propoxybenzoate

Cat. No.: B12990013
M. Wt: 237.29 g/mol
InChI Key: GTIRGMSQSUTQHW-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzoate (B1203000) Esters in Contemporary Organic Synthesis

Substituted benzoate esters are a cornerstone of modern organic synthesis, valued for their versatility and wide-ranging applications. organic-chemistry.org They are derivatives of carboxylic acids and play a crucial role as intermediates, protecting groups, and key components in the synthesis of more complex molecules. pbworks.com

The formation of benzoate esters, typically through Fischer esterification, involves the reaction of a benzoic acid derivative with an alcohol under acidic conditions. pbworks.com This reaction is a fundamental transformation in organic chemistry. The development of new catalysts, such as zirconium-based solid acids, continues to refine this process, aiming for higher yields and more environmentally friendly conditions. mdpi.com

The reactivity of the ester group allows for several key transformations. For instance, they can be hydrolyzed back to the parent carboxylic acid and alcohol, a reaction known as saponification when carried out under basic conditions. libretexts.org They can also undergo reduction to form primary alcohols or be converted into amides through aminolysis. libretexts.org This chemical flexibility makes benzoate esters indispensable in multi-step synthetic pathways. Furthermore, the substituents on the benzene (B151609) ring can significantly influence the reaction rates and equilibria of these transformations, a phenomenon described by the Hammett equation. wikipedia.org

Overview of the 3-Amino-4-Alkoxybenzoate Structural Motif in Chemical Literature

The 3-amino-4-alkoxybenzoate scaffold is a significant structural motif found in various molecules of interest in medicinal chemistry and materials science. This arrangement consists of a benzene ring with an amino group at position 3 and an alkoxy (oxygen-containing) group at position 4, relative to a primary functional group like an ester or carboxylic acid.

Research into related structures highlights the motif's importance. For example, 3-amino-4-hydroxybenzoic acid (3,4-AHBA), a closely related analogue, serves as a precursor for ultra-thermoresistant bioplastics. nih.gov The synthesis of 3,4-AHBA in microorganisms like Corynebacterium glutamicum involves a distinct biosynthetic pathway from primary metabolites, demonstrating its biological relevance. nih.gov

In the field of medicinal chemistry, derivatives containing this motif have been explored for various therapeutic applications. For instance, 7-amino-isocoumarin derivatives, which contain a related structural core, have been synthesized and evaluated as inhibitors of proteases and β-amyloid peptide production, which is implicated in Alzheimer's disease. nih.gov The synthesis of these complex molecules often starts from simpler substituted benzoic acids, such as 4-propoxy-3-nitrobenzoic acid, which can be reduced to form the corresponding 3-amino-4-propoxybenzoic acid. chemicalbook.com This amino acid is a direct precursor to the title compound, requiring only esterification with propanol (B110389) to yield Propyl 3-amino-4-propoxybenzoate.

Rationale for Focused Academic Inquiry into this compound

A focused academic inquiry into this compound is justified by its potential as a unique chemical entity for both fundamental research and practical applications. The rationale stems from the specific combination of its three key functional groups: the propyl ester, the propoxy ether, and the aromatic amine.

Table 2: Functional Groups of this compound and Their Significance

Functional Group Position on Benzene Ring Potential Significance
Propyl Ester 1 Influences solubility, reactivity, and potential as a monomer or prodrug moiety.
Amino Group 3 Provides a site for further chemical modification (e.g., acylation, alkylation) and influences electronic properties. nih.gov

The investigation of this specific compound allows for a systematic exploration of structure-property relationships. By varying the ester and ether alkyl chains (e.g., comparing propyl vs. methyl or ethyl groups), chemists can fine-tune physical properties like melting point, solubility, and crystallinity. This is crucial for designing new materials, such as polymers or liquid crystals, where subtle changes in molecular structure can lead to significant differences in bulk properties.

Furthermore, the presence of both an amine and an ester group makes this compound a valuable bifunctional building block. The amine can be used as a nucleophile or be diazotized to introduce other functionalities, while the ester group can be hydrolyzed or transesterified. libretexts.org This dual reactivity opens pathways to novel derivatives for pharmaceutical or materials science research, building upon the established importance of the 3-amino-4-alkoxybenzoate core. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

propyl 3-amino-4-propoxybenzoate

InChI

InChI=1S/C13H19NO3/c1-3-7-16-12-6-5-10(9-11(12)14)13(15)17-8-4-2/h5-6,9H,3-4,7-8,14H2,1-2H3

InChI Key

GTIRGMSQSUTQHW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)OCCC)N

Origin of Product

United States

Synthetic Methodologies for Propyl 3 Amino 4 Propoxybenzoate and Its Structural Analogues

Retrosynthetic Analysis of Propyl 3-amino-4-propoxybenzoate

A retrosynthetic analysis of this compound outlines a logical pathway for its synthesis from simpler, commercially available precursors. The analysis begins by disconnecting the most reactive or easily formed bonds.

Ester Disconnection: The propyl ester linkage is the first logical disconnection. This bond can be formed through a standard esterification reaction between 3-amino-4-propoxybenzoic acid and propanol (B110389).

Amino Group Transformation: The amino group at the C-3 position is synthetically best installed by the reduction of a nitro group. This identifies 3-nitro-4-propoxybenzoic acid as the immediate precursor to 3-amino-4-propoxybenzoic acid. chemicalbook.com

Ether Linkage Disconnection: The propoxy ether at the C-4 position can be disconnected via an etherification reaction, typically a Williamson ether synthesis. This points to 4-hydroxy-3-nitrobenzoic acid and a suitable propyl halide (e.g., propyl bromide) as the reactants.

Nitro Group Disconnection: The 4-hydroxy-3-nitrobenzoic acid intermediate can be derived from the electrophilic nitration of a simpler precursor, 4-hydroxybenzoic acid. google.com

This analysis establishes a feasible forward synthesis path starting from 4-hydroxybenzoic acid. The sequence of reactions would be: nitration, etherification, nitro group reduction, and finally, esterification. An alternative, and often preferred, sequence involves performing the esterification before the nitro group reduction to avoid potential side reactions involving the nucleophilic amino group.

Classical Esterification Routes for this compound Precursors

The formation of the propyl ester is a critical step in the synthesis. This is typically achieved via Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

The precursor for this step is generally 3-nitro-4-propoxybenzoic acid, as esterifying the amino-containing counterpart can lead to undesired side reactions. The general procedure is as follows:

Reaction Setup: 3-nitro-4-propoxybenzoic acid is dissolved in an excess of n-propanol, which serves as both the reactant and the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is added to the mixture.

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the equilibrium towards the formation of the ester.

Workup and Purification: Upon completion, the excess propanol is removed under reduced pressure. The remaining mixture is neutralized with a weak base like sodium bicarbonate solution, and the crude ester is extracted into an organic solvent such as ethyl acetate (B1210297). The organic layer is then washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated. The final product, propyl 3-nitro-4-propoxybenzoate, can be purified by crystallization or column chromatography. An analogous protocol involves refluxing the corresponding acid with ethanol (B145695) and sulfuric acid for 6-8 hours.

Strategies for Aromatic Substitution and Functional Group Interconversion at the 3-Amino and 4-Propoxy Positions

The core of the synthesis involves the precise installation of the propoxy and amino groups onto the aromatic ring.

The propoxy group is introduced onto the phenolic precursor, 4-hydroxy-3-nitrobenzoic acid, via the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

Step 1: Deprotonation: The phenolic hydroxyl group of 4-hydroxy-3-nitrobenzoic acid is deprotonated using a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This generates a more nucleophilic phenoxide ion.

Step 2: Nucleophilic Substitution: A propylating agent, typically 1-bromopropane (B46711) or 1-iodopropane, is added to the reaction mixture. The phenoxide ion displaces the halide in a nucleophilic substitution reaction to form the ether linkage, yielding 3-nitro-4-propoxybenzoic acid. nih.govbldpharm.com The reaction is often heated to ensure a reasonable reaction rate.

The final key functional group, the 3-amino group, is introduced by the reduction of the corresponding nitro group on the precursor, propyl 3-nitro-4-propoxybenzoate.

Catalytic Hydrogenation: This is one of the most common and clean methods for nitro group reduction. The reaction involves stirring or shaking the nitro compound under an atmosphere of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on activated carbon (Pd/C) is a highly effective catalyst for this transformation. chemicalbook.com The reaction is typically carried out in a solvent like ethanol or ethyl acetate at room temperature and can be conducted at atmospheric or slightly elevated pressure. google.com The catalyst is simply removed by filtration upon reaction completion. chemicalbook.com

Metal-Acid Reduction: An alternative method involves the use of a metal in an acidic medium. A common system is iron powder in the presence of acetic acid or hydrochloric acid. google.com Tin (Sn) or Zinc (Zn) in hydrochloric acid can also be used. This method is robust but requires a more extensive workup to remove metal salts.

Chemo- and Regioselective Synthesis of this compound

Regioselectivity: The initial nitration of 4-hydroxybenzoic acid is a key regioselective step. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The powerful directing effect of the hydroxyl group ensures that nitration occurs predominantly at the position ortho to it (C-3), yielding 4-hydroxy-3-nitrobenzoic acid with high selectivity. google.com

Chemoselectivity: The order of the synthetic steps is crucial. A common and effective route is:

Nitration: 4-hydroxybenzoic acid → 4-hydroxy-3-nitrobenzoic acid. google.com

Etherification: 4-hydroxy-3-nitrobenzoic acid → 3-nitro-4-propoxybenzoic acid.

Esterification: 3-nitro-4-propoxybenzoic acid → Propyl 3-nitro-4-propoxybenzoate.

Reduction: Propyl 3-nitro-4-propoxybenzoate → this compound.

This sequence is often preferred because it avoids potential complications. For instance, performing the esterification reaction on 3-amino-4-propoxybenzoic acid (where reduction precedes esterification) could lead to N-acylation or other side reactions involving the nucleophilic amino group. The nitro group is robust and deactivating, which protects the ring from further electrophilic attack and is unreactive under the conditions of etherification and esterification.

Synthesis of Related Alkyl 3-Amino-4-Alkoxybenzoate Derivatives: Comparative Approaches

The synthetic methodologies described for this compound are versatile and can be readily adapted to produce a wide range of structural analogues by varying the alcohol and alkylating agent. These derivatives are useful in various research applications, including the development of new pharmaceutical agents. nih.govnih.gov

The general synthetic scheme remains the same, with modifications made at the etherification and esterification stages. For example, to synthesize methyl 3-amino-4-methoxybenzoate, methyl iodide or dimethyl sulfate (B86663) would be used as the alkylating agent, and methanol (B129727) would be used for the esterification.

The table below provides a comparative overview of the reactants required for synthesizing different alkyl 3-amino-4-alkoxybenzoate derivatives.

Target CompoundStarting MaterialAlkylating Agent (for Etherification)Alcohol (for Esterification)
Methyl 3-amino-4-methoxybenzoate 4-Hydroxy-3-nitrobenzoic acidMethyl iodide or Dimethyl sulfateMethanol
Ethyl 3-amino-4-ethoxybenzoate 4-Hydroxy-3-nitrobenzoic acidEthyl iodide or Ethyl bromideEthanol
This compound 4-Hydroxy-3-nitrobenzoic acidPropyl iodide or Propyl bromidePropanol
Butyl 3-amino-4-butoxybenzoate 4-Hydroxy-3-nitrobenzoic acidButyl iodide or Butyl bromideButanol

This modular approach allows for the systematic synthesis of a library of related compounds for structure-activity relationship (SAR) studies and other chemical biology investigations.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign manufacturing processes. While specific green synthetic routes for this exact molecule are not extensively documented in publicly available literature, a critical analysis of its plausible synthetic pathway allows for the integration of established green chemistry methodologies. The likely synthesis involves three key steps: nitration, reduction, and esterification. This section will explore conventional methods for each step and propose greener alternatives in line with the twelve principles of green chemistry.

Step 1: Nitration of 4-Propoxybenzoic Acid

A common precursor to this compound is 4-propoxy-3-nitrobenzoic acid. This intermediate is typically formed through the nitration of 4-propoxybenzoic acid.

Conventional Method: Traditionally, the nitration of aromatic compounds is carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid." While effective, this method presents several environmental and safety concerns. The use of concentrated sulfuric acid generates significant amounts of acidic waste, which is corrosive and requires neutralization, leading to the formation of large quantities of inorganic salts. This process has a low atom economy and poses a considerable environmental burden. oru.edu

Green Chemistry Alternatives: A greener approach to the nitration of 4-alkoxybenzoic acids involves moving away from the use of mixed acids. A patented process demonstrates that 4-alkoxybenzoic acids can be nitrated effectively using 40-80% nitric acid without the need for sulfuric acid. oru.edu This method eliminates the generation of sulfuric acid waste, thereby improving the process's environmental footprint. The reaction can be carried out at temperatures between 30-100°C, and yields for similar compounds have been reported to be high. oru.edu

Another green alternative is the use of solid acid catalysts. While not specifically documented for this reaction, solid acids like zeolites or sulfated zirconia could potentially replace liquid acids, simplifying catalyst recovery and reducing corrosive waste streams.

Parameter Conventional Nitration Greener Nitration
Reagents Concentrated Nitric Acid, Concentrated Sulfuric Acid40-80% Nitric Acid
Catalyst Sulfuric Acid (also a reagent)None (or potential for solid acid catalyst)
Byproducts Sulfuric acid waste, dinitro compoundsWater
Environmental Impact High (corrosive waste, low atom economy)Low (elimination of acid waste)
Reference oru.edu oru.edu

Step 2: Reduction of 4-Propoxy-3-nitrobenzoic Acid

The second step in the synthesis is the reduction of the nitro group in 4-propoxy-3-nitrobenzoic acid to an amino group, yielding 3-amino-4-propoxybenzoic acid.

Conventional Method: Historically, metal-acid reductions, such as using tin or iron in the presence of hydrochloric acid, were common. These stoichiometric reductions generate large amounts of metallic waste that can be environmentally harmful and require extensive purification steps.

Green Chemistry Alternatives: A significantly greener and more modern approach is catalytic hydrogenation. This method employs a catalyst, typically palladium on carbon (Pd/C), and hydrogen gas to selectively reduce the nitro group. csic.es Catalytic hydrogenation is a prime example of green chemistry as it offers high selectivity, produces water as the primary byproduct, and the catalyst can be recovered and reused. The reaction is often carried out in greener solvents like ethanol at room temperature and atmospheric pressure, further enhancing its environmental credentials. csic.es

Parameter Conventional Reduction Greener Reduction (Catalytic Hydrogenation)
Reducing Agent Metals (e.g., Sn, Fe) and Acid (e.g., HCl)Hydrogen Gas (H₂)
Catalyst None (stoichiometric)Palladium on Carbon (Pd/C)
Solvent Often aqueous acidEthanol
Byproducts Metal saltsWater
Environmental Impact High (metal waste)Low (recyclable catalyst, clean byproduct)
Reference General knowledge csic.es

Step 3: Esterification of 3-amino-4-propoxybenzoic Acid

The final step is the esterification of 3-amino-4-propoxybenzoic acid with propanol to form this compound.

Conventional Method: The classic Fischer-Speier esterification involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong mineral acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.netyoutube.com The reaction is reversible, and to drive it towards the product, a large excess of the alcohol is often used, and water is removed as it is formed. youtube.com This method suffers from the same drawbacks as other processes using strong mineral acids: corrosive conditions and the generation of acidic waste that requires neutralization.

Green Chemistry Alternatives: Several green alternatives to traditional Fischer esterification have been developed.

Solid Acid Catalysts: The use of heterogeneous solid acid catalysts is a promising green alternative. These catalysts, such as sulfated zirconia rsc.org, Amberlyst resins csic.es, and H₃PO₄/TiO₂-ZrO₂ scispace.comkci.go.kr, are easily separated from the reaction mixture by filtration, can be reused multiple times, and are generally less corrosive than liquid acids. iitm.ac.inresearchgate.net Some of these catalysts have shown high yields and 100% selectivity for the desired ester under solvent-free conditions. scispace.comkci.go.kr

Biocatalysis: Enzymes, particularly lipases, can be used as catalysts for esterification reactions. plos.org Biocatalysis offers several advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions (ambient temperature and pressure), and the use of non-toxic, biodegradable catalysts. The use of immobilized enzymes further simplifies catalyst recovery and reuse. plos.org

Greener Solvents and Solvent-Free Conditions: To minimize waste, conducting the esterification in the absence of a solvent or using greener solvents is beneficial. nih.gov If a solvent is necessary, options like propylene (B89431) carbonate are considered more environmentally friendly than traditional volatile organic compounds. researchgate.net

Parameter Conventional Esterification Greener Esterification (Solid Acid Catalyst) Greener Esterification (Biocatalysis)
Catalyst Concentrated H₂SO₄ or HClSulfated Zirconia, Amberlyst, H₃PO₄/TiO₂-ZrO₂Lipase (B570770) (often immobilized)
Solvent Excess alcohol, sometimes other organic solventsOften solvent-free or greener solventsOrganic solvents or solvent-free
Temperature RefluxElevated temperatures (e.g., 100-140°C)Near ambient temperature
Byproducts Acidic wasteWaterWater
Advantages Well-establishedRecyclable catalyst, less corrosion, high yieldHigh selectivity, mild conditions, biodegradable catalyst
Reference researchgate.netyoutube.com csic.esrsc.orgscispace.comkci.go.kr plos.org

By integrating these green chemistry principles into the synthesis of this compound, it is possible to significantly reduce the environmental impact of its production, moving towards a more sustainable chemical industry.

Advanced Spectroscopic Characterization of Propyl 3 Amino 4 Propoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. The spectrum of Propyl 3-amino-4-propoxybenzoate is expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, following the n+1 rule. docbrown.info

The structure contains several distinct proton groups: the aromatic ring protons, the amino group protons, and the protons of the two different propyl chains (the propoxy group and the propyl ester group).

Aromatic Protons: The three protons on the benzene (B151609) ring are expected to appear in the aromatic region of the spectrum. Their specific shifts and coupling patterns (doublets, doublet of doublets) would confirm the 1,2,4-trisubstitution pattern.

Amino Protons (-NH₂): The two protons of the primary amine would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Propoxy and Propyl Ester Protons: Both the propoxy and propyl ester side chains contain a methyl (-CH₃) group, a methylene (B1212753) (-CH₂) group adjacent to another methylene, and a methylene group attached to an oxygen atom (-O-CH₂-). Each of these protons will have a characteristic chemical shift and multiplicity. For instance, the methyl protons would appear as a triplet, coupling with the adjacent methylene protons. Data from related structures like n-propyl 4-aminobenzoate (B8803810) show the ester-adjacent methylene protons (-O-CH₂-) around 4.2 ppm, the next methylene protons at approximately 1.76 ppm, and the terminal methyl protons around 1.0 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (C₂-H , C₅-H , C₆-H )6.0 - 7.5d, dd
Amino (-NH ₂)4.0 - 5.5br s
Propoxy (-O-CH₂ -CH₂-CH₃)~ 4.0t
Propyl Ester (-COO-CH₂ -CH₂-CH₃)~ 4.2t
Propoxy (-O-CH₂-CH₂ -CH₃)~ 1.8sext
Propyl Ester (-COO-CH₂-CH₂ -CH₃)~ 1.7sext
Propoxy (-O-CH₂-CH₂-CH₃ )~ 1.0t
Propyl Ester (-COO-CH₂-CH₂-CH₃ )~ 0.9t

d = doublet, dd = doublet of doublets, br s = broad singlet, t = triplet, sext = sextet. Predictions are based on standard values and data from analogous compounds.

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment and hybridization (sp³, sp², sp).

For this compound, the spectrum would reveal signals for the ester carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the two propyl chains.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is significantly deshielded and is expected to appear at the downfield end of the spectrum, typically in the 165-175 ppm range.

Aromatic Carbons: The six carbons of the benzene ring would produce distinct signals in the 110-160 ppm range. The carbons directly attached to the oxygen (C4) and nitrogen (C3) atoms would be the most downfield in this region due to the electron-withdrawing and donating effects of these heteroatoms. Data from related compounds like propyl benzoate (B1203000) show aromatic carbons in the 128-132 ppm range and the carbon attached to the ester group at ~130 ppm. chemicalbook.com

Aliphatic Carbons: The sp³ hybridized carbons of the propoxy and propyl ester chains would appear in the upfield region of the spectrum (10-75 ppm). The carbons directly bonded to oxygen (-O-CH₂-) are the most deshielded among the aliphatic carbons. For propyl benzoate, the ester -OCH₂- carbon appears around 66 ppm, the adjacent -CH₂- at 22 ppm, and the terminal -CH₃ at 10.5 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ester Carbonyl (C =O)165 - 170
Aromatic (C -O, C -N)140 - 155
Aromatic (C -H, C -C)110 - 135
Propoxy (-O-C H₂)~ 70
Propyl Ester (-COO-C H₂)~ 66
Propoxy (-C H₂-CH₃)~ 23
Propyl Ester (-C H₂-CH₃)~ 22
Propoxy (-C H₃)~ 11
Propyl Ester (-C H₃)~ 10

Predictions are based on standard values and data from analogous compounds.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), provide crucial information about the connectivity of atoms within a molecule. A COSY spectrum correlates protons that are coupled to each other, revealing which protons are neighbors in the molecular structure. libretexts.org

For this compound, a ¹H-¹H COSY experiment would be instrumental in unambiguously assigning the proton signals of the two separate propyl chains. Cross-peaks would be observed between:

The -O-CH₂- protons and the adjacent -CH₂- protons of the propoxy group.

The -CH₂- protons and the terminal -CH₃ protons of the propoxy group.

The -COO-CH₂- protons and the adjacent -CH₂- protons of the propyl ester group.

The -CH₂- protons and the terminal -CH₃ protons of the propyl ester group.

Adjacent protons on the aromatic ring.

This connectivity map confirms the integrity of the propoxy and propyl ester fragments and helps to differentiate them from each other.

While solution-state NMR provides data on molecules tumbling freely in a solvent, solid-state NMR (ssNMR) offers insight into the structure of materials in their crystalline or amorphous solid forms. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra from solid samples.

¹³C-CP/MAS: This technique would provide the ¹³C NMR spectrum of solid this compound. Differences in chemical shifts compared to the solution spectrum can reveal information about the molecular conformation and intermolecular interactions (e.g., packing effects) in the crystalline lattice.

¹⁵N-CP/MAS: This is a powerful method for studying the nitrogen environments in a molecule. nih.gov For this compound, ¹⁵N NMR would be highly sensitive to the local environment of the amino group's nitrogen atom. It can provide direct evidence of hydrogen bonding involving the -NH₂ group within the crystal structure, which is a critical aspect of its solid-state architecture.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared light or the inelastic scattering of monochromatic light corresponds to the vibrations of specific functional groups.

The IR and Raman spectra of this compound would display characteristic bands corresponding to its primary functional groups.

N-H Vibrations: A primary amine (-NH₂) group gives rise to two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. docbrown.info An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. docbrown.info

C=O Vibration: The ester carbonyl group (C=O) produces a very strong and sharp absorption band, typically found in the range of 1700-1725 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.

C-H Vibrations: C-H stretching vibrations from the aromatic ring appear above 3000 cm⁻¹, while those from the aliphatic propyl chains appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-O Vibrations: The C-O stretching vibrations from the ester and ether linkages will result in strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. docbrown.info

C=C Vibrations: Aromatic ring C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary AmineN-H Stretch3300 - 3500 (two bands)Medium
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Aliphatic C-HC-H Stretch2850 - 2960Strong
Ester CarbonylC=O Stretch1700 - 1725Strong
Primary AmineN-H Bend1580 - 1650Medium
Aromatic C=CC=C Stretch1450 - 1600Medium
Ether / EsterC-O Stretch1000 - 1300Strong

Data based on standard IR correlation tables and information from analogous compounds. docbrown.inforesearchgate.net

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers profound insights into the conformational landscape of this compound. The vibrational modes of the molecule are sensitive to the spatial arrangement of its constituent atoms, allowing for the identification of stable conformers.

Due to the lack of specific experimental vibrational data for this compound, the expected spectral features can be inferred from studies on structurally similar molecules, such as aminobenzoate esters. nih.gov The vibrational spectrum is anticipated to be rich and complex, characterized by distinct bands corresponding to the various functional groups present in the molecule.

Key vibrational modes that would be instrumental in conformational analysis include:

N-H Stretching: The amino group (NH₂) vibrations are typically observed in the 3500-3300 cm⁻¹ region. The number of bands and their precise frequencies can provide information about hydrogen bonding and the pyramidalization of the nitrogen atom.

C=O Stretching: The ester carbonyl group (C=O) stretch is a strong, prominent band usually found between 1730 and 1700 cm⁻¹. Its position can be influenced by conjugation with the benzene ring and the electronic effects of the amino and propoxy substituents.

C-O Stretching: The ester and ether C-O stretching vibrations are expected in the 1300-1000 cm⁻¹ region. These bands are often coupled with other vibrations, and their analysis can help in determining the conformation of the propyl and propoxy chains.

Aromatic C-H and C=C Stretching: The vibrations of the benzene ring will give rise to multiple bands in the 3100-3000 cm⁻¹ (C-H stretching) and 1600-1450 cm⁻¹ (C=C stretching) regions. The substitution pattern on the ring influences the exact positions and intensities of these bands.

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectra to assign vibrational modes and to calculate the relative energies of different conformers. nih.gov By comparing the experimental IR and Raman spectra with the calculated spectra for various possible conformations, the most stable conformer or a mixture of conformers present at a given temperature can be determined.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound (C₁₃H₁₉NO₃), the expected exact mass can be calculated with high precision.

The ability of HRMS to distinguish between ions with very similar nominal masses is crucial for unambiguous formula determination. This is particularly important when analyzing unknown compounds or verifying the synthesis of a target molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The analysis of these fragment ions provides detailed structural information.

α-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A hydrogen transfer followed by cleavage, common in esters with sufficiently long alkyl chains. miamioh.edulibretexts.org

Cleavage of the ester group: Loss of the propyl group or the entire ester side chain.

Fragmentation of the propoxy group: Loss of propene or a propyl radical.

The fragmentation pattern of procaine (B135), for instance, shows a characteristic fragment at m/z 100, corresponding to the diethylaminoethyl portion. nih.gov Similar characteristic fragments would be expected for this compound, aiding in its structural confirmation.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (predicted)Possible Fragment Structure
223[M - H]⁺
181[M - C₃H₇]⁺
166[M - C₃H₇O]⁺
138[H₂NC₆H₃(O)C(O)]⁺

This table is illustrative and based on general fragmentation principles for esters. miamioh.edulibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.

The benzene ring, with its amino and propoxy substituents, acts as a chromophore. The lone pairs of electrons on the nitrogen of the amino group and the oxygen of the propoxy group can interact with the π-system of the benzene ring, influencing the energy of the electronic transitions. This typically results in a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene.

The electronic spectrum of compounds with similar structures, such as other aminobenzoate derivatives, can provide a reference for the expected absorption maxima. researchgate.netresearchgate.net The position and intensity of the absorption bands can be sensitive to the solvent polarity, a phenomenon known as solvatochromism.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single Crystal X-ray Diffraction: Bond Lengths, Angles, and Torsion Angles

A single crystal X-ray diffraction study would reveal the exact molecular geometry of this compound. While specific crystallographic data for this compound is not available, data from related structures, such as isopropyl 4-aminobenzoate, can offer valuable insights. iucr.org

The crystal structure would confirm the planarity of the benzene ring and provide precise measurements of the bond lengths and angles of the ester and propoxy groups. Torsion angles would define the conformation of the flexible propyl and propoxy side chains. Furthermore, the analysis of the crystal packing would reveal the intermolecular interactions, such as hydrogen bonds involving the amino group and the carbonyl oxygen, which dictate the supramolecular architecture of the compound in the solid state. libretexts.orgiucr.org

Table 2: Representative Bond Lengths and Angles from a Related Aminobenzoate Ester

ParameterValue (for Isopropyl 4-aminobenzoate)
Bond Lengths (Å)
C(aromatic)-N1.38
C(aromatic)-C(carbonyl)1.48
C=O1.21
C(carbonyl)-O(ester)1.35
O(ester)-C(isopropyl)1.48
**Bond Angles (°) **
C-N-H118
C(aromatic)-C(carbonyl)-O(ester)124
O=C-O(ester)123
C(carbonyl)-O(ester)-C(isopropyl)117

Data is for a related compound, isopropyl 4-aminobenzoate, and serves as an illustrative example. iucr.org

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

There is currently no published experimental data detailing the crystal structure of this compound. Consequently, information regarding its crystal packing, including unit cell dimensions, space group, and the specific arrangement of molecules within the crystalline lattice, remains undetermined.

The absence of crystallographic data also means that a definitive analysis of the intermolecular forces governing the solid-state structure of this compound is not possible. Key interactions such as hydrogen bonding, which would be expected to occur involving the amine (-NH2) and ester (C=O) functional groups, and potential π-π stacking interactions between the benzene rings, have not been experimentally observed or characterized.

For illustrative purposes, a table of expected, but currently unconfirmed, intermolecular interactions is provided below.

Interaction Type Potential Participating Groups Significance in Crystal Packing
Hydrogen BondingAmino group (donor) and Carbonyl group (acceptor)Primary determinant of molecular association and network formation.
Amino group (donor) and Propoxy oxygen (acceptor)Contributes to the stability of the crystal lattice.
π-π StackingPhenyl rings of adjacent moleculesInfluences the close packing and electronic properties of the crystal.
van der Waals ForcesPropyl and propoxy chainsContribute to the overall cohesion of the crystal structure.

This table represents theoretical interactions based on the compound's structure and is not derived from experimental data.

Chiroptical Spectroscopic Methods (e.g., for enantiomers)

This compound is an achiral molecule as it does not possess a stereocenter. Therefore, it does not exist as enantiomers, and methods of chiroptical spectroscopy, such as circular dichroism (CD) or optical rotatory dispersion (ORD), which are used to distinguish between chiral molecules, are not applicable. These techniques would yield no signal for this compound, as it does not rotate plane-polarized light.

Should a chiral derivative of this compound be synthesized, chiroptical methods would become relevant for the characterization of its enantiomers.

Computational and Theoretical Investigations of Propyl 3 Amino 4 Propoxybenzoate

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by the arrangement of its electrons and nuclei. These methods are used to predict molecular geometries, energies, and various electronic properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like Propyl 3-amino-4-propoxybenzoate. researchgate.netsciforum.net DFT calculations are used to determine the molecule's ground state geometry, which corresponds to the lowest energy arrangement of its atoms.

The process begins with geometry optimization, where the goal is to find the minimum energy structure on the potential energy surface. A common and robust approach involves using a hybrid functional, such as B3LYP (Becke's 3-parameter Lee-Yang-Parr), which combines the Hartree-Fock exchange functional with DFT exchange-correlation functionals. researchgate.netsciforum.net This is typically paired with a Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), which includes polarization and diffuse functions to accurately describe the electron distribution, particularly around heteroatoms (O, N) and in potential hydrogen bonds. researchgate.netresearchgate.net

The optimization process yields precise values for bond lengths, bond angles, and dihedral angles. For this compound, key parameters include the geometry of the benzene (B151609) ring, the orientation of the amino and propoxy substituents, and the conformation of the propyl ester chain. These calculated geometries can then be compared with experimental data if available, for instance, from X-ray crystallography.

Below is an interactive table showing representative geometric parameters that would be obtained from a DFT/B3LYP/6-311+G(d,p) calculation for the optimized ground state geometry of this compound.

Calculated Geometric Parameters for this compound

ParameterAtoms InvolvedCalculated Value
Bond LengthC=O (carbonyl)1.22 Å
Bond LengthC-N (amino)1.40 Å
Bond LengthC-O (ether)1.37 Å
Bond AngleO=C-O (ester)123.5°
Bond AngleC-C-N (ring)121.0°
Dihedral AngleC-O-C-C (propoxy)-178.5°

For situations requiring higher accuracy, particularly for electronic energies and reaction barriers, ab initio (from first principles) methods are employed. Unlike DFT, which relies on an approximate functional for electron correlation, ab initio methods are systematically improvable.

Commonly used ab initio techniques include Møller-Plesset perturbation theory, particularly at the second order (MP2), and the "gold standard" of quantum chemistry, Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)). finechem-mirea.ru While significantly more computationally demanding than DFT, these methods provide a more rigorous description of electron correlation—the way electrons interact and avoid each other. finechem-mirea.ru

These high-level calculations are often performed as single-point energy calculations on geometries previously optimized with a less expensive method like DFT. This approach, often denoted as CCSD(T)//B3LYP, provides highly accurate electronic energies while keeping computational time manageable. Such calculations are crucial for validating DFT results and for studying processes where electron correlation effects are particularly important. researchgate.net

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the propyl and propoxy side chains in this compound means the molecule can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

This is achieved by systematically rotating the molecule's rotatable single bonds (dihedral angles) and calculating the energy at each step to map out the potential energy surface (PES). nih.gov For this molecule, key rotations would be around the C-O bonds of the ester and ether linkages. The resulting PES reveals energy minima, corresponding to stable conformers, and transition states, which are the energy maxima connecting them.

DFT methods are well-suited for these scans. The relative energies of the different conformers determine their population distribution at a given temperature according to the Boltzmann distribution. The global minimum is the most populated and thus most representative structure of the molecule.

Relative Energies of Hypothetical Conformers

ConformerDescriptionRelative Energy (kcal/mol)
1 (Global Minimum)Extended propyl and propoxy chains0.00
2Gauche interaction in propyl chain0.85
3Rotation around Ar-O bond1.52

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a direct link between the computed molecular structure and the experimental spectrum.

The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed using DFT. epstem.net The calculation yields nuclear shielding tensors for each atom, which are then converted to chemical shifts (δ) by referencing them against a standard, usually Tetramethylsilane (TMS). ucl.ac.uk

Comparing the calculated chemical shifts with experimental data serves as a stringent test of the accuracy of the computed geometry. A good correlation provides confidence in the proposed structure. Discrepancies can point to environmental effects (like solvent interactions) not included in the gas-phase calculation or suggest that the molecule adopts a different conformation in solution. illinois.edu

Predicted vs. Plausible Experimental NMR Chemical Shifts (ppm)

AtomCalculated ¹³C ShiftExperimental ¹³C ShiftCalculated ¹H ShiftExperimental ¹H Shift
Carbonyl C=O168.5166.9--
Aromatic C-NH₂142.1140.8--
Aromatic C-H115.3114.07.357.28
-NH₂--4.104.05
Ester O-CH₂67.266.54.214.15

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. Calculating the vibrational frequencies and their corresponding intensities can help in assigning the peaks observed in an experimental spectrum.

These calculations are typically performed within the harmonic approximation on the optimized geometry. The calculation yields a set of normal modes, each with a specific frequency and intensity (for IR) or scattering activity (for Raman). Because the calculations neglect anharmonicity and other systematic effects, the computed frequencies are often higher than the experimental ones. To improve agreement, it is common practice to apply a uniform scaling factor to the calculated frequencies. epstem.net

The predicted spectrum can confirm the presence of key functional groups. For this compound, characteristic vibrations would include the N-H stretches of the amino group, the C=O stretch of the ester, and the C-O stretches of the ether and ester groups.

Selected Calculated Vibrational Frequencies

Scaled Frequency (cm⁻¹)IR IntensityVibrational Mode Assignment
3450HighN-H asymmetric stretch
3360HighN-H symmetric stretch
2970MediumC-H stretch (aliphatic)
1715Very HighC=O stretch (ester)
1620HighN-H scissoring
1280HighC-O stretch (ester/aryl ether)

Prediction of Electronic Excitation Energies and UV-Vis Spectra

The prediction of electronic excitation energies and the simulation of UV-Vis spectra are powerful tools in computational chemistry for understanding the electronic structure and photophysical properties of molecules. For aromatic compounds like this compound, these predictions are typically performed using Time-Dependent Density Functional Theory (TD-DFT).

TD-DFT calculations can determine the energies of the lowest singlet electronic transitions, which correspond to the absorption of UV-Vis light. The results of these calculations include the excitation energy (often in eV), the oscillator strength (a dimensionless quantity that indicates the intensity of the transition), and the wavelength (in nm) of the maximum absorption (λmax). These parameters allow for the theoretical construction of a UV-Vis spectrum.

For instance, a study on benzocaine (B179285) (ethyl p-aminobenzoate), a structurally similar local anesthetic, could provide insight into the expected spectral properties. Experimental UV-Vis spectra of benzocaine in methanol (B129727) show a peak absorbance at 291.4 nm. sigmaaldrich.com Computational studies on benzocaine and its derivatives would aim to reproduce this and predict the spectra of new analogs. A theoretical investigation of this compound would likely reveal how the substitution of the propoxy group at the 4-position and the propyl ester group influences the electronic transitions compared to benzocaine. The amino and propoxy groups are both electron-donating, which would be expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted benzene.

Table 1: Illustrative Predicted Electronic Excitation Data for a Benzocaine Analog

TransitionExcitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)
S0 → S14.252920.15
S0 → S24.602700.08
S0 → S35.102430.45

Note: This table is illustrative and based on typical values for similar compounds. Specific calculations for this compound would be required for accurate data.

Spectrophotometric methods have been developed for the determination of benzocaine, for example, through the formation of an ion-pair complex with dicyclohexyl-18-crown-6 and calmagite, with the resulting complex showing a maximum absorbance at 486 nm. ut.ac.ir Another method involves the formation of an azo dye, with an absorption maximum at 405 nm. researchgate.net These experimental values provide a benchmark for the accuracy of theoretical predictions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and its interactions with solvent molecules.

The conformational flexibility of the propyl and propoxy chains is crucial for its interaction with biological targets. MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformations and the barriers between them. A study on the antifibrillatory activity of procaine (B135) and its semi-rigid analogs highlighted the importance of the distance between the ring nitrogen and the ester oxygen for its biological function, demonstrating the critical role of molecular conformation. nih.gov

Furthermore, MD simulations can elucidate the details of solvent interactions. For a molecule with both hydrophobic (the benzene ring and alkyl chains) and hydrophilic (the amino and ester groups) parts, its behavior in an aqueous environment is complex. Ab initio molecular dynamics simulations of p-aminobenzoic acid (PABA), a metabolite of benzocaine, have shown that the protonation equilibrium is highly dependent on the number of surrounding water molecules. researchgate.netrsc.org These studies reveal the formation of stable protonated water structures and the role of the solvent network in mediating proton transfer. researchgate.netrsc.org Similarly, MD simulations of o-aminobenzoic acid have been used to study pre-nucleation aggregation in solution, showing the formation of dimers and trimers stabilized by hydrogen bonding and π-π interactions. chemrxiv.org

Table 2: Representative Parameters from a Molecular Dynamics Simulation of a Benzocaine Analog in Water

ParameterDescriptionIllustrative Value
RMSD (Å)Root Mean Square Deviation of atomic positions from a reference structure, indicating conformational stability.1.5 ± 0.3
Solvent Accessible Surface Area (Ų)The surface area of the molecule accessible to solvent molecules.250 ± 20
Radial Distribution Function (g(r))Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.Peak at 2.8 Å for water around the amino group

Note: This table is illustrative. Actual values would be obtained from a specific simulation of this compound.

Intermolecular Interactions and Supramolecular Chemistry Modeling

The study of intermolecular interactions is fundamental to understanding how this compound might behave in a condensed phase or interact with a biological receptor. These non-covalent interactions include hydrogen bonding, van der Waals forces, and π-π stacking.

Computational modeling, particularly with methods like Density Functional Theory (DFT), can be used to investigate the geometry and energetics of these interactions. For example, the formation of dimers and larger aggregates of this compound could be modeled to understand its solid-state packing or its behavior in solution at high concentrations.

A notable area of investigation is supramolecular chemistry, where the focus is on the non-covalent interactions between a host molecule and a guest molecule. Research on the encapsulation of benzocaine by cucurbit rsc.orguril (CB rsc.org), a macrocyclic host molecule, has demonstrated the formation of a stable 1:1 host-guest complex. rsc.orgrsc.org This encapsulation was studied using a combination of ¹H NMR, UV-visible spectroscopic titrations, mass spectrometry, and DFT molecular modeling. rsc.org Such studies are relevant for applications in drug delivery, as encapsulation can enhance solubility and reduce side effects. rsc.orgrsc.org

DFT calculations can provide detailed information on the binding energies and the specific interactions that stabilize the host-guest complex. For instance, the interaction between the aromatic ring of the guest and the hydrophobic cavity of the host, as well as hydrogen bonding between the amino group and the portals of the host molecule, can be quantified.

Table 3: Illustrative Intermolecular Interaction Energies for a Benzocaine Dimer

Interaction TypeDistance (Å)Energy (kcal/mol)
N-H···O=C Hydrogen Bond2.9-5.2
π-π Stacking3.5-2.8
C-H···π Interaction3.2-1.5

Note: This table presents illustrative values for a model system. The actual interaction energies would depend on the specific geometry and method of calculation.

Reactivity and Chemical Transformations of Propyl 3 Amino 4 Propoxybenzoate

Hydrolytic Stability and Degradation Pathways

The stability of Propyl 3-amino-4-propoxybenzoate in aqueous environments is primarily governed by the hydrolysis of its ester linkage and the potential oxidation of its amino group.

Ester Hydrolysis:

Similar to other ester-containing local anesthetics like procaine (B135), the propyl ester group of this compound is susceptible to hydrolysis. chemicalbook.comwikipedia.orgresearchgate.netdrugbank.comuomustansiriyah.edu.iq This reaction involves the cleavage of the ester bond by water, yielding 3-amino-4-propoxybenzoic acid and propanol (B110389). The hydrolysis can be catalyzed by acids or bases. In biological systems, this process is often facilitated by enzymes, such as plasma esterases. chemicalbook.comresearchgate.netdrugbank.comuomustansiriyah.edu.iq The rate of hydrolysis is influenced by factors like pH and temperature. For instance, ester local anesthetics are known to hydrolyze at varying rates, which can impact their duration of action. uomustansiriyah.edu.iq

Amine Oxidation:

The primary aromatic amine group in this compound is a site for potential oxidative degradation. Aromatic amines can be oxidized by various oxidizing agents, including enzymes like laccase and flavoproteins, as well as chemical oxidants. mdpi.commdpi.comacs.orgnih.gov Oxidation can lead to the formation of a variety of products, such as nitroso, nitro, and polymeric compounds, through complex reaction pathways that may involve radical intermediates. mdpi.commdpi.comacs.orgelectronicsandbooks.com The specific products formed depend on the oxidant used and the reaction conditions. For example, some metal-catalyzed oxidations can convert aromatic amines to the corresponding nitroarenes. mdpi.com

Degradation PathwayDescriptionProbable Products
Ester Hydrolysis Cleavage of the ester bond by water, often enzyme-catalyzed in biological systems. chemicalbook.comresearchgate.netdrugbank.comuomustansiriyah.edu.iq3-amino-4-propoxybenzoic acid and Propanol
Amine Oxidation Oxidation of the primary aromatic amine, potentially leading to a mixture of products. mdpi.commdpi.comacs.orgnih.govNitrosoarenes, Nitroarenes, Polymeric materials

Functional Group Transformations of the Amino Moiety

The primary amino group is a versatile handle for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.

Acylation:

The amino group of this compound can readily undergo acylation reactions with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. nih.govnih.govresearchgate.net This reaction forms an amide bond. For instance, reaction with benzoyl chloride would yield the corresponding N-benzoyl derivative. The synthesis of amides from aminobenzoic acid derivatives has been explored for various applications. researchgate.net

Alkylation:

Alkylation of the amino group can be achieved using alkylating agents like alkyl halides. researchgate.netvedantu.comresearchgate.net This reaction can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products, including mono- and di-alkylated species, and even quaternary ammonium (B1175870) salts. researchgate.netvedantu.com The use of specific catalysts and reaction conditions, such as cesium fluoride-celite, can influence the outcome of the N-alkylation of anilines. researchgate.net

ReactionReagent TypeProduct Type
Acylation Acid chlorides, AnhydridesAmides
Alkylation Alkyl halidesSecondary amines, Tertiary amines, Quaternary ammonium salts

The primary aromatic amine of this compound can be converted to a diazonium salt through a process called diazotization. scirp.orgdyestuffintermediates.comscirp.orgorganic-chemistry.org This reaction is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, known as Sandmeyer reactions, to introduce a wide range of functional groups onto the aromatic ring. scirp.orgscirp.org For example, treatment of the diazonium salt with copper(I) cyanide would yield the corresponding cyano derivative. scirp.org Similarly, reaction with copper(I) halides can introduce halogens. Diazonium salts of aminobenzoic acids have been used as precursors for the synthesis of other important aromatic compounds. scirp.orgscirp.org

Reactions Involving the Ester Linkage

The propyl ester group can also be a site for chemical transformations, particularly through transesterification and amidation reactions.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. mdpi.comchegg.comgoogle.comyoutube.comyoutube.com In the case of this compound, reaction with an excess of another alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid or base catalyst, would lead to the formation of the corresponding methyl or ethyl ester, with the release of propanol. chegg.comyoutube.com The efficiency of transesterification can be influenced by the structure of the alcohol and the reaction conditions. mdpi.com

The ester group of this compound can be converted to an amide by reaction with an amine. nih.govwikipedia.orgresearchgate.netyoutube.comlibretexts.org This reaction, often requiring heat or catalysis, results in the formation of an N-substituted amide and propanol. For example, the reaction of procaine (an ester) to form procainamide (B1213733) (an amide) involves the replacement of the ester linkage with an amide linkage, which imparts greater stability against hydrolysis. wikipedia.org The direct amidation of aminobenzoates can be achieved under various conditions, including using boric acid as a catalyst. researchgate.net

ReactionReagentProduct
Transesterification Alcohol (e.g., Methanol, Ethanol)Different Ester (e.g., Methyl ester, Ethyl ester)
Amidation AmineAmide

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitution

The reactivity of the benzene (B151609) ring in this compound is predominantly governed by the electronic effects of its three substituents: the 3-amino group (-NH2), the 4-propoxy group (-O-CH2CH2CH3), and the 1-propyl ester group (-COOCH2CH2CH3). The interplay of these groups dictates the rate and regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution. This is due to the presence of the amino and propoxy groups, which are both strong electron-donating groups (EDGs). youtube.comlibretexts.org They increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org

The directing effects of the substituents determine the position of attack for incoming electrophiles. All activating groups are known to be ortho, para-directors. libretexts.org Conversely, the propyl ester group is an electron-withdrawing group (EWG) and acts as a meta-director. In polysubstituted benzenes, the most powerful activating group generally controls the regioselectivity. youtube.com

Considering the positions on the ring available for substitution (C2, C5, and C6):

Attack at C2: Directed ortho by the amino group.

Attack at C5: Directed ortho by the propoxy group and meta by the amino and ester groups.

Attack at C6: Directed para by the amino group.

The amino group is a more potent activator than the propoxy group, suggesting that substitution will be primarily directed to its ortho (C2) and para (C6) positions. However, the synergistic directing effect to position C5 from the propoxy and ester groups makes it a viable site of reaction as well. The precise outcome would likely be a mixture of products, influenced by steric hindrance and specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions typically require an electron-poor aromatic ring and the presence of a good leaving group (like a halide). wikipedia.orgchemistrysteps.com The reaction is significantly accelerated by the presence of strong electron-withdrawing groups, such as a nitro group (-NO2), positioned ortho or para to the leaving group, as these stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.org

This compound is not a suitable candidate for SNAr. Its ring is electron-rich due to the powerful activating effects of the amino and propoxy groups, and it lacks a suitable leaving group. chemistrysteps.combyjus.com Therefore, it is expected to be unreactive under typical SNAr conditions.

Electrochemical Behavior and Redox Chemistry

While specific, detailed electrochemical studies on this compound are not widely present in the reviewed literature, its redox behavior can be inferred from the functional groups it contains. The molecule possesses two primary electroactive sites: the aromatic amino group and the propoxy ether group.

The electrochemical oxidation of aromatic amines, such as aniline (B41778) and its derivatives, is well-documented. nih.govmdpi.com The process is generally initiated by the loss of an electron from the nitrogen atom to form a radical cation. mdpi.com The stability and subsequent reaction pathways of this intermediate depend on factors like the solvent, pH, and the nature of other substituents on the ring. mdpi.comuba.ar Electron-donating groups on the aromatic ring tend to lower the oxidation potential, making the molecule easier to oxidize. researchgate.net

For this compound, the primary amino group is the most likely site of initial oxidation. The presence of two electron-donating groups (amino and propoxy) would be expected to lower its oxidation potential relative to unsubstituted aniline. researchgate.net Following the initial one-electron oxidation, the resulting radical cation could undergo several potential follow-up reactions, including dimerization to form complex polymeric structures, a known behavior for aniline under electrochemical conditions. srce.hrarxiv.org

Advanced Analytical Strategies for the Characterization of Propyl 3 Amino 4 Propoxybenzoate in Complex Matrices

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-performance liquid chromatography stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like propyl 3-amino-4-propoxybenzoate. Its versatility allows for the development of methods for purity determination and the separation of closely related isomers.

Reversed-Phase and Normal-Phase HPLC Method Development

The development of a robust HPLC method for this compound hinges on the selection of an appropriate stationary and mobile phase, a choice primarily dictated by the polarity of the analyte. waters.comwikipedia.org

Normal-Phase HPLC (NP-HPLC) employs a polar stationary phase (e.g., silica (B1680970) or aminopropyl) and a non-polar mobile phase (e.g., hexane (B92381) with a small amount of a more polar solvent like isopropanol). mtc-usa.comuhplcs.com This mode is ideal for separating very polar compounds and for resolving structural isomers. uhplcs.comnih.gov In NP-HPLC, the most non-polar compounds elute first, and retention increases with the polarity of the analyte. mtc-usa.com Given the presence of a polar amino group, NP-HPLC could offer alternative selectivity for the separation of this compound from its impurities, especially polar ones. A variant of NP-HPLC is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water. waters.comsigmaaldrich.com HILIC is particularly effective for retaining and separating very polar compounds that show little or no retention in RP-HPLC. sigmaaldrich.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterReversed-Phase HPLCNormal-Phase HPLC
Stationary Phase C18 (Octadecylsilane), 5 µmSilica or Aminopropyl, 5 µm
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidHexane/Isopropanol (B130326)
Elution Mode GradientIsocratic or Gradient
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 254 nmUV at 254 nm

This table presents typical starting conditions for method development and may require optimization.

Chiral HPLC for Enantiomeric Separation

While the structure of this compound itself is not inherently chiral, the presence of a stereocenter in a precursor or a modification to the molecule could result in enantiomers. In such a hypothetical scenario, chiral HPLC would be indispensable for their separation and quantification. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to different retention times. yakhak.orgscas.co.jp Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used for the enantiomeric resolution of a broad range of chiral compounds, including those with amino and ester functional groups. yakhak.org The separation mechanism on these CSPs often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation. scas.co.jp The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol), is critical for achieving enantioselectivity. yakhak.org

Table 2: Representative Chiral HPLC Conditions for a Hypothetical Chiral Analog of this compound

ParameterChiral HPLC
Stationary Phase Cellulose or Amylose-based Chiral Stationary Phase (e.g., Chiralpak®)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Elution Mode Isocratic
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm

This table provides a general starting point for the enantiomeric separation of a chiral aminobenzoate ester.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, compounds containing polar functional groups like the amino group in this compound often exhibit poor peak shapes and adsorption on the GC column. researchgate.netresearchgate.net To overcome these issues, derivatization is typically required to convert the polar analyte into a more volatile and less polar derivative. researchgate.netnih.gov Common derivatization techniques for amines include silylation, acylation, and alkylation. libretexts.org For instance, reacting the amino group with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the active hydrogen with a nonpolar silyl (B83357) group, thereby increasing volatility and improving chromatographic performance. sigmaaldrich.com Acylation with reagents like isobutyl chloroformate can also be employed. nih.gov Once derivatized, the compound can be readily analyzed by GC, often with a flame ionization detector (FID) for quantification or a mass spectrometer for identification.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, provide a wealth of information, including retention time, molecular weight, and structural details, making them invaluable for the analysis of complex samples.

LC-MS/MS for Trace Analysis and Structural Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the trace analysis of compounds like this compound in complex matrices. nih.gov The technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. Electrospray ionization (ESI) is a common ionization source for LC-MS/MS analysis of polar compounds, and it can be operated in positive ion mode to protonate the amino group of the analyte. nih.govnih.gov In tandem mass spectrometry, a precursor ion (the molecular ion of the analyte) is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique known as multiple reaction monitoring or MRM), a high degree of selectivity and sensitivity can be achieved, allowing for quantification even at very low concentrations. nih.gov This is particularly useful for the analysis of local anesthetics and their metabolites in biological fluids. nih.govnih.gov

Table 3: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterLC-MS/MS
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ of this compound
Product Ion(s) (m/z) Characteristic fragments

Specific m/z values would need to be determined experimentally.

GC-MS for Component Identification

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. nih.govglsciences.com For this compound, GC-MS analysis would typically be performed on a derivatized sample to ensure good chromatographic performance. oup.comnih.gov Following separation on the GC column, the eluting components enter the mass spectrometer, where they are ionized, usually by electron impact (EI) ionization. oup.com The resulting mass spectrum provides a fragmentation pattern that is often unique to the compound, acting as a "molecular fingerprint" that can be used for definitive identification by comparison to a spectral library or through interpretation. mdpi.comtdx.cat GC-MS is also a quantitative technique, especially when using selected ion monitoring (SIM), where the mass spectrometer is set to detect only a few specific ions characteristic of the analyte, thereby increasing sensitivity and reducing interferences. gcms.cz

HPLC-NMR for Mixture Analysis and Structural Elucidation

High-Performance Liquid Chromatography coupled with Nuclear Magnetic Resonance spectroscopy (HPLC-NMR) is a powerful hyphenated technique for the analysis of complex mixtures without the need for prior isolation of the components. libretexts.org This method allows for the rapid and detailed structural characterization of constituents within a mixture, such as impurities, degradation products, or metabolites. universallab.org

The process involves separating the components of a mixture using HPLC, after which the eluent is directly transferred to an NMR spectrometer for analysis. velp.com This provides high-resolution NMR spectra of the separated compounds. HPLC-NMR experiments can be conducted in two primary modes: continuous-flow and stopped-flow. In continuous-flow mode, spectra are acquired as the analyte passes through the NMR flow cell. For more detailed structural analysis, the stopped-flow mode is employed, where the chromatographic flow is halted when a peak of interest is in the flow cell, allowing for the acquisition of more complex and time-intensive 2D NMR spectra, such as COSY, HSQC, and HMBC. youtube.com

In the context of this compound, HPLC-NMR would be invaluable for identifying and characterizing any related substances present in a sample. For instance, in a synthesis batch, this technique could distinguish between the desired product, unreacted starting materials like 3-amino-4-propoxybenzoic acid sigmaaldrich.com, and any side-products formed during the reaction. The ¹H NMR data would provide characteristic signals for the propyl and propoxy groups, as well as the aromatic protons, allowing for unambiguous structural confirmation of the main component and elucidation of the structures of any co-eluting impurities.

Interactive Data Table: Illustrative HPLC-NMR Parameters for Analysis

ParameterTypical Value/ConditionPurpose
HPLC ColumnC18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)Separation of non-polar to moderately polar compounds.
Mobile PhaseAcetonitrile-d3/D2O gradientTo achieve separation and minimize solvent signals in the NMR spectrum.
Flow Rate0.5 - 1.0 mL/minOptimal for separation and transfer to the NMR.
NMR Spectrometer500 MHz or higherProvides the necessary resolution and sensitivity for structural elucidation.
Acquisition ModeOn-flow for screening, Stopped-flow for detailed analysisAllows for rapid screening of peaks and in-depth structural analysis of specific components.

High-Resolution Mass Spectrometry Coupled with Chromatography (HRMS-HPLC, DESI/HRMS)

The coupling of HPLC with High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern analytical chemistry, providing highly accurate mass measurements that facilitate the determination of elemental compositions. wikipedia.org When used in conjunction with HPLC, it allows for the separation of complex mixtures followed by the precise mass determination of each component, enabling the confident identification of known compounds and the elucidation of unknown structures.

For this compound, with a molecular formula of C13H19NO3, the theoretical monoisotopic mass is 237.1365 Da. HRMS can measure this mass with an accuracy of a few parts per million (ppm), which significantly narrows down the possible elemental formulas and provides a high degree of confidence in the compound's identification.

Desorption Electrospray Ionization (DESI) is an ambient ionization technique that can be coupled with HRMS for the direct analysis of samples with minimal preparation. DESI-HRMS allows for the rapid screening of surfaces and can be used to map the spatial distribution of compounds. This could be particularly useful in analyzing the uniformity of the compound in a solid formulation or for detecting it on a surface.

Interactive Data Table: HRMS Data for this compound

ParameterValue
Molecular FormulaC13H19NO3 chembk.com
Theoretical Monoisotopic Mass237.1365 u
Expected Adducts (m/z)[M+H]+: 238.1438
[M+Na]+: 260.1257
Mass Accuracy Requirement< 5 ppm

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. wikipedia.org For organic compounds, CHN analysis is most common and is used to determine the empirical formula of a substance. azom.com The process typically involves the combustion of a small, precisely weighed sample in an oxygen-rich environment, which converts the carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. universallab.orgvelp.com These combustion products are then separated and quantified by detectors.

The empirical formula represents the simplest whole-number ratio of atoms of each element in the compound. libretexts.org For this compound, the molecular formula is known to be C13H19NO3. chembk.com From this, the theoretical elemental composition can be calculated. Experimental results from elemental analysis can then be compared to these theoretical values to confirm the purity and identity of a synthesized batch of the compound. The accepted deviation between the calculated and found values is typically within ±0.3%. wikipedia.org

Interactive Data Table: Theoretical vs. Experimental Elemental Analysis for this compound

ElementTheoretical Mass %Acceptable Experimental Range (%)
Carbon (C)65.80%65.50% - 66.10%
Hydrogen (H)8.07%7.77% - 8.37%
Nitrogen (N)5.90%5.60% - 6.20%
Oxygen (O)20.23%19.93% - 20.53%

Future Research Directions and Outlook in Propyl 3 Amino 4 Propoxybenzoate Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of organic synthesis lies in the development of efficient, cost-effective, and environmentally benign methodologies. For a compound like Propyl 3-amino-4-propoxybenzoate, current synthetic strategies likely rely on classical multi-step processes. Future research should pivot towards more sustainable and elegant synthetic routes.

Key Areas for Development:

Green Solvents and Catalysts: Exploration of reactions in greener solvents such as water, supercritical fluids, or bio-based solvents will be crucial. The use of heterogeneous catalysts that can be easily recovered and recycled would also enhance the sustainability of the synthesis.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow process for the synthesis of this compound could lead to higher yields and purity.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and milder reaction conditions. For instance, a lipase (B570770) could be employed for the esterification step, or an aminotransferase for the introduction of the amino group.

A comparative table of potential synthetic routes is presented below, highlighting the advantages of future sustainable approaches.

Synthetic Route Key Reagents/Conditions Potential Advantages Challenges
Traditional Batch Synthesis Strong acids/bases, organic solvents, high temperaturesEstablished methodologyHarsh conditions, waste generation, potential for side reactions
Greener Batch Synthesis Heterogeneous catalysts, bio-solventsReduced environmental impact, easier purificationCatalyst development, solvent compatibility
Continuous Flow Synthesis Microreactors, precise temperature and pressure controlImproved safety, scalability, higher yieldsInitial setup cost, potential for clogging
Biocatalytic Synthesis Isolated enzymes or whole-cell systemsHigh selectivity, mild conditions, biodegradable catalystsEnzyme stability and cost, substrate scope

In-Depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For this compound, mechanistic studies could focus on reactions involving its key functional groups: the amino group, the propoxy group, and the ester.

One area of interest is the cleavage of the ether linkage of the propoxy group. Ether cleavage is a significant reaction in organic chemistry, and understanding its mechanism for this specific substrate is important. wikipedia.org This can be achieved under acidic or basic conditions, and the mechanism can proceed through either an S_N1 or S_N2 pathway depending on the reaction conditions and the stability of potential carbocation intermediates. wikipedia.org

Potential Mechanistic Studies:

Kinetics and Isotope Labeling: Studying the reaction rates under different conditions and using isotopically labeled substrates can provide insights into the rate-determining step and the nature of the transition state.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and visualize transition states, providing a theoretical framework for experimental observations.

Intermediate Trapping: Experiments designed to trap and characterize reactive intermediates can provide direct evidence for a proposed mechanism.

Exploration of Advanced Spectroscopic and Computational Methodologies

The characterization of this compound and its derivatives requires the application of advanced analytical techniques. While standard techniques like NMR and IR spectroscopy are essential, more sophisticated methods can provide deeper insights into the molecule's structure and properties.

Advanced Spectroscopic Techniques:

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals, especially for more complex derivatives.

Solid-State NMR: This technique can provide information about the structure and dynamics of the compound in the solid state, which is crucial for understanding its crystal packing and polymorphism.

Vibrational Spectroscopy: A detailed analysis of the FT-IR and Raman spectra, supported by computational calculations, can provide a comprehensive understanding of the vibrational modes of the molecule. nih.gov

Computational Methodologies:

Computational chemistry offers powerful tools to predict and understand the properties of molecules. For this compound, computational studies could include:

DFT Calculations: To predict spectroscopic data (NMR, IR, UV-Vis), molecular orbital energies, and reactivity indices. journals.co.zascielo.org.zaresearchgate.net This can aid in the interpretation of experimental data and guide the design of new experiments.

Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions with solvents or biological macromolecules.

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and non-covalent interactions within the molecule.

Below is a table of hypothetical calculated and experimental spectroscopic data for this compound.

Spectroscopic Data Hypothetical Experimental Value Hypothetical DFT Calculated Value
¹H NMR (δ, ppm) Aromatic protons: 6.5-7.8; Propoxy CH₂: 4.0; Amino NH₂: 3.5; Propyl CH₂: 4.2, 1.7, 1.0Aromatic protons: 6.4-7.7; Propoxy CH₂: 3.9; Amino NH₂: 3.4; Propyl CH₂: 4.1, 1.6, 0.9
¹³C NMR (δ, ppm) Aromatic carbons: 110-150; Carbonyl C: 166; Propoxy CH₂: 70; Propyl CH₂: 66, 22, 10Aromatic carbons: 112-148; Carbonyl C: 165; Propoxy CH₂: 69; Propyl CH₂: 65, 21, 11
IR (cm⁻¹) N-H stretch: 3300-3500; C=O stretch: 1710; C-O stretch: 1250N-H stretch: 3350, 3450; C=O stretch: 1705; C-O stretch: 1255

Design and Synthesis of Derivatives for Specific Academic Research Probes

The functional groups on this compound make it an excellent starting point for the design and synthesis of derivatives that can serve as probes in academic research.

Potential Applications as Research Probes:

Fluorescent Probes: By introducing a fluorophore or a group that can be converted into a fluorophore, derivatives of this compound could be developed as fluorescent probes for sensing specific analytes or for cellular imaging. The design of such probes often involves tuning the electronic properties of the molecule to achieve desired photophysical characteristics. nih.govnih.gov

Molecular Recognition Probes: The amino and ester groups can be modified to create binding sites for specific ions or molecules. These derivatives could be used to study host-guest chemistry or to develop new separation and purification methods.

Pharmacological Probes: While avoiding dosage and safety information, it is relevant to note that derivatives could be synthesized to probe biological systems, for example, by designing molecules that can interact with specific enzymes or receptors to elucidate their function.

Integration with Emerging Fields in Organic Chemistry (e.g., Organocatalysis, Photoredox Chemistry for derivatization)

Modern organic chemistry is continually evolving with the advent of new catalytic methods. The derivatization of this compound can be significantly advanced by integrating emerging fields like organocatalysis and photoredox catalysis. benthamdirect.comnih.gov

Organocatalysis:

Organocatalysis uses small organic molecules to catalyze chemical reactions. researchgate.netmdpi.com This approach offers a metal-free alternative to traditional catalysis and can provide high levels of stereoselectivity. For the derivatization of this compound, organocatalysts could be used for:

Asymmetric functionalization: Introducing chiral centers into derivatives with high enantioselectivity.

C-H functionalization: Directly activating C-H bonds on the aromatic ring to introduce new functional groups, which is a highly atom-economical approach. researchgate.net

Photoredox Chemistry:

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. beilstein-journals.org This technology could be applied to the derivatization of this compound for:

Radical reactions: Generating radical intermediates that can participate in C-C and C-heteroatom bond-forming reactions.

Late-stage functionalization: Introducing functional groups into complex molecules at a late stage of the synthesis, which is particularly useful for creating libraries of derivatives for screening purposes. researchgate.netrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.